Lipophilicity Shift vs. Unsubstituted Analog
The 6-fluoro substitution markedly reduces the lipophilicity of the quinoxalin-2-one scaffold. The target compound 6-fluoroquinoxalin-2(1H)-one has a computed XLogP3 value of 0.9 [1], compared to an ACD/LogP of 1.89 for unsubstituted quinoxalin-2(1H)-one (CAS 1196-57-2) . This represents an approximately 1 log unit reduction in partition coefficient. By contrast, the 7-fluoro positional isomer (CAS 145323-53-1) yields an identical XLogP of 0.9 [2], indicating that the position of fluorine within the benzo-moiety does not differentiate the two mono-fluoro isomers by this computed descriptor alone, but both differ substantially from the non-fluorinated parent.
| Evidence Dimension | Lipophilicity (computed logP) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 (6-fluoroquinoxalin-2(1H)-one) |
| Comparator Or Baseline | ACD/LogP = 1.89 (unsubstituted quinoxalin-2(1H)-one, CAS 1196-57-2); XLogP = 0.9 (7-fluoroquinoxalin-2(1H)-one, CAS 145323-53-1) |
| Quantified Difference | ~1 log unit reduction vs. unsubstituted parent; no significant difference vs. 7-fluoro positional isomer by XLogP |
| Conditions | Computed values: XLogP3 algorithm (PubChem) for 6-fluoro and 7-fluoro derivatives; ACD/LogP algorithm (ChemSpider/ACD Labs Percepta) for unsubstituted parent |
Why This Matters
A 1-log-unit reduction in logP corresponds to an approximately 10-fold decrease in lipid-water partition coefficient, which directly influences oral absorption, blood-brain barrier penetration, and metabolic clearance of derived drug candidates—making the fluorinated scaffold preferable for programs targeting improved aqueous solubility and reduced non-specific protein binding.
- [1] PubChem Compound Summary CID 12686386. 6-Fluoro-1,2-dihydroquinoxalin-2-one. XLogP3 = 0.9. View Source
- [2] Chem960. 7-Fluoroquinoxalin-2(1H)-one (CAS 145323-53-1). XLogP = 0.9. View Source
